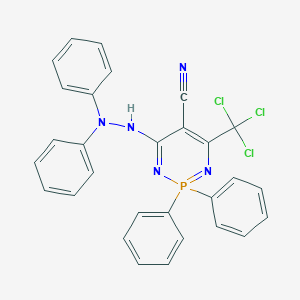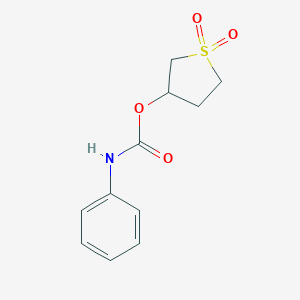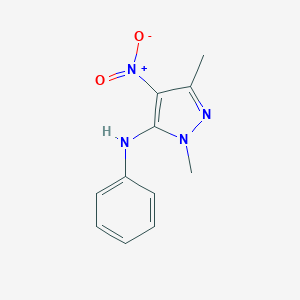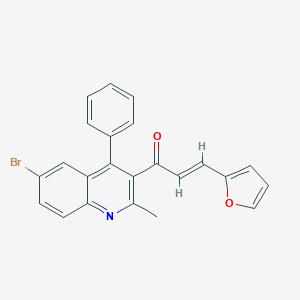
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has a unique structure that makes it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. However, studies have shown that this compound can interact with various biological targets, such as enzymes, receptors, and DNA. This interaction can lead to the inhibition of certain biological processes, which may explain its potential therapeutic properties.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. These effects suggest that this compound may have potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Additionally, its unique structure makes it a versatile building block for the synthesis of various compounds. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Orientations Futures
There are several future directions for the investigation of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one. One direction is to explore its potential applications in drug discovery, particularly in the development of new anticancer, antifungal, and antibacterial agents. Another direction is to investigate its use in material science, such as the preparation of novel materials with unique properties. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and bioavailability.
Méthodes De Synthèse
The synthesis of (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one has been reported in several studies. One of the most common methods involves the reaction of 2-methyl-4-phenylquinoline-3-carbaldehyde with 2-furancarboxaldehyde in the presence of a base catalyst. The resulting product is then brominated to obtain the final compound.
Applications De Recherche Scientifique
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been employed as a versatile reagent for the preparation of various compounds.
Propriétés
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2/c1-15-22(21(26)12-10-18-8-5-13-27-18)23(16-6-3-2-4-7-16)19-14-17(24)9-11-20(19)25-15/h2-14H,1H3/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNWGGDGWZCNIV-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)

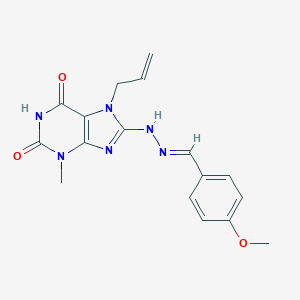
![ethyl [(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B400811.png)
![6-(4-Methylphenyl)diindeno[1,2-b:2,1-e]pyridine-5,7-dione](/img/structure/B400812.png)
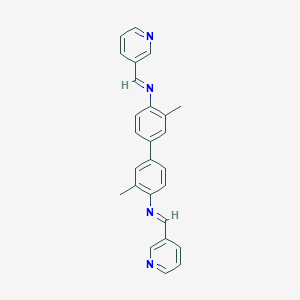
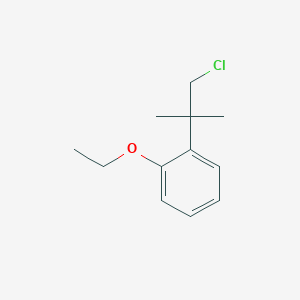
![4-bromo-N-[2,2,2-trichloro-1-(4-toluidino)ethyl]benzamide](/img/structure/B400818.png)

